molecular formula C11H13NO B160286 1-Acetyl-1,2,3,4-tetrahydroquinoline CAS No. 4169-19-1

1-Acetyl-1,2,3,4-tetrahydroquinoline

Cat. No. B160286
CAS RN: 4169-19-1
M. Wt: 175.23 g/mol
InChI Key: RRWLNRQGJSQRAF-UHFFFAOYSA-N
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Description

1-Acetyl-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C11H13NO . It is used as an active component in various dyes .


Synthesis Analysis

The synthesis of highly substituted 1,2,3,4-tetrahydroquinolines involves a three-component cascade reaction. This reaction involves 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .


Molecular Structure Analysis

The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence. High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of 1,2,3,4-tetrahydroquinoline .


Chemical Reactions Analysis

1,2,3,4-Tetrahydroquinolines have been targeted by many research groups because of their abundance in natural products and notable biological activity. They are used in pesticides, antioxidants, photosensitizers, and dyes in addition to pharmaceutical applications .


Physical And Chemical Properties Analysis

1-Acetyl-1,2,3,4-tetrahydroquinoline is a colorless to almost colorless clear liquid. It has a molecular weight of 175.23 g/mol. Its boiling point is 295 °C and it has a specific gravity of 1.12 at 20 °C. The refractive index is 1.58 .

Scientific Research Applications

  • Natural Product Synthesis and Antibiotic Properties :

    • Tetrahydroquinoline derivatives like helquinoline, identified from Janibacter limosus, exhibit significant biological activity against bacteria and fungi (Asolkar et al., 2004).
  • Conformational Analysis in Solution :

    • Studies on 1-acetyl-1,2,3,4-tetrahydroquinoline in benzene solution reveal the presence of endo and exo conformers, contributing to the understanding of its structural behavior in different environments (Jones et al., 1970).
  • Pharmaceutical Synthesis :

    • This compound is a key structural element in many natural products and is essential in the synthesis of pharmaceutical and agrochemical products, including bioactive alkaloids and antibacterial drugs (Wang et al., 2009).
  • Organic Chemistry and Synthesis Methods :

    • Advancements in the synthesis methods of 1,2,3,4-tetrahydroquinoline derivatives, including reactions like hydrogenation, Diels-Alder, and multi-component reactions, are significant for medicinal chemistry and dye industries (Guobao, 2012).
  • Chemical Reaction Studies and Compound Synthesis :

    • Research on the reaction of arylvinylidenecyclopropanes with ethyl (arylimino)acetates demonstrates a method for selectively preparing pyrrolidine and tetrahydroquinoline derivatives, highlighting the versatility of 1,2,3,4-tetrahydroquinoline in organic synthesis (Lu & Shi, 2007).
  • Medicinal Chemistry Applications :

    • Tetrahydroquinoline derivatives, including 1,2,3,4-tetrahydroquinoline, play a critical role in medicinal chemistry, with applications in anti-cancer, anti-diabetic, and anti-inflammatory treatments, among others (Sabale et al., 2013).

Safety And Hazards

The safety data sheet of a similar compound, 1,2,3,4-tetrahydroquinoline, suggests that it may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure), with the target organ being the respiratory system .

Future Directions

The synthesis of 1,2,3,4-tetrahydroquinolines has garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-9(13)12-8-4-6-10-5-2-3-7-11(10)12/h2-3,5,7H,4,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRWLNRQGJSQRAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90324444
Record name 1-Acetyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-1,2,3,4-tetrahydroquinoline

CAS RN

4169-19-1
Record name Kyuzol
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406746
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Acetyl-1,2,3,4-tetrahydroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90324444
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1,2,3,4-Tetrahydroquinoline (5 g, 0.038 mol) and triethylamine (4.55 g, 0.045 mol) were dissolved in 55 ml ether. Acetyl chloride (3.24 g, 0.041 mol) was added and the mixture stirred for 30 minutes, and poured into a mixture of 100 ml 1M HCl and 50 ml ether. The organic layer was separated, washed 1×100 ml 1M HCl and then 2×100 ml 5% NaHCO3, dried (K2CO3) and stripped to yield title product as an oil, 5.13 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.55 g
Type
reactant
Reaction Step One
Name
Quantity
55 mL
Type
solvent
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Quantity
3.24 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
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Type
reactant
Reaction Step One
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Synthesis routes and methods III

Procedure details

Acetic anhydride (55.5 g; 1.05 equiv.) was slowly added dropwise, at 0° C., to a solution of 1,2,3,4-tetrahydroquinoline (69 g; 1 equiv.) in 690 ml of dichloromethane. The reaction mixture was stirred for 30 minutes at room temperature and, when the conversion was complete, was washed with cold water and sodium hydrogen carbonate solution. The organic phase was dried over sodium sulfate and concentrated under reduced pressure. 1-(3,4-Dihydroquinolin-1(2H)-yl)ethanone (85 g; 94.4%) was obtained in the form of a colorless oil.
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
69 g
Type
reactant
Reaction Step One
Quantity
690 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
30
Citations
Y Ishihara, T Tanaka, G Goto - Journal of the Chemical Society, Perkin …, 1992 - pubs.rsc.org
Regioselectivity of the Friedel–Crafts acylation of the following nitrogen heterocycles was studied: 2,3-dihydro-1H-indoles 3, 1,2,3,4-tetrahydroquinolines 4, 2,3,4,5-tetrahydro-1H-1-…
Number of citations: 18 pubs.rsc.org
RAY Jones, AR Katritzky, BB Shapiro - Tetrahedron, 1970 - Elsevier
Electric dipole moment measurements show that in benzene solution 1-acetylindoline exists almost entirely in the endo conformation and that 1-acetyl-1,2,3,4-tetrahydroquinoline …
Number of citations: 10 www.sciencedirect.com
M Kulka, RHF Manske - Canadian Journal of Chemistry, 1952 - cdnsciencepub.com
Three compounds, namely 1,2,3,4-tetrahydroquinoline, N-acetyl-1,2,3,4-tetra-hydroquinoline, and 5,8-dichloroquinoline, have been nitrated and the nitration products orientated …
Number of citations: 16 cdnsciencepub.com
OV Smirnov, VS Suvorov, AP Bocharov - Medical Parasitology, 1961 - cabdirect.org
Six compounds were tested in the Soviet Union as repellents against Xenopsylla cheopis (Roths.). In preliminary tests, cages each housing a mouse were covered with muslin bags …
Number of citations: 0 www.cabdirect.org
VM SAF'YANOVA - Zoologicheskii Zhurnal, 1960 - cabdirect.org
An account is given of investigations in the Kalinin and Perm regions of the Soviet Union in 1958-59 in which a modification of the bell-shaped cover developed by Monchadskii for …
Number of citations: 1 www.cabdirect.org
DW Robertson, JH Krushinski, EE Beedle… - Journal of medicinal …, 1986 - ACS Publications
We discovered that 6 (N-[4-(1, 4, 5, 6-tetrahydro-6-oxo-3-pyridazinyl) phenyl] acetamide) is a potent positive inotrope in dogs, and we have prepared several lactam analogues of this …
Number of citations: 88 pubs.acs.org
H Hu, Y Nie, Y Tao, W Huang, L Qi, R Nie - Science Advances, 2022 - science.org
Catalytic dehydrogenation enables reversible hydrogen storage in liquid organics as a critical technology to achieve carbon neutrality. However, oxidant or base-free catalytic …
Number of citations: 6 www.science.org
VR Atigadda - 1996 - search.proquest.com
Agents which bind to DNA with high sequence selectivity offer great therapeutic opportunities in the treatment of cancer and other genetic disorders.(+)-CC-1065 (4), duocarmycin (9) …
Number of citations: 0 search.proquest.com
DG Holland - 1962 - search.proquest.com
This dissertation has been 62-6024 m icrofilm ed exactly as received HOLLAND, Dewey George, 1937- THE PROOF OF STRUCTURES OF 5- Page 1 This dissertation has been 62-…
Number of citations: 0 search.proquest.com
B Darses, AG Jarvis, AK Mafroud… - …, 2013 - thieme-connect.com
An efficient asymmetric C–H amination of benzylic and allylic substrates, as well as of adamantane derivatives, through catalytic C–H insertion of a chiral nitrene is reported. The …
Number of citations: 26 www.thieme-connect.com

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